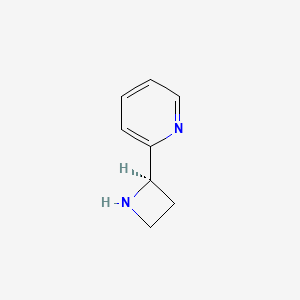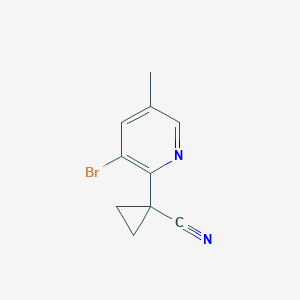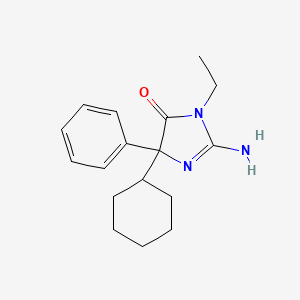![molecular formula C8H11N B12936861 6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)
6-Ethynyl-2-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynyl-2-azaspiro[33]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-2-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethynyl derivatives with azaspiro compounds. The reaction conditions often involve the use of bases such as potassium carbonate in solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Ethynyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted azaspiro compounds, which can be further utilized in synthetic applications .
Scientific Research Applications
6-Ethynyl-2-azaspiro[3.3]heptane has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-Ethynyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The ethynyl group can participate in various binding interactions, influencing the activity of enzymes or receptors. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Similar in structure but contains an oxygen atom in place of the ethynyl group.
2-Azaspiro[3.3]heptane: Lacks the ethynyl group, providing a simpler structure
Uniqueness
6-Ethynyl-2-azaspiro[3.3]heptane is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The spirocyclic framework also contributes to its stability and versatility in synthetic chemistry .
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
121.18 g/mol |
IUPAC Name |
6-ethynyl-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H11N/c1-2-7-3-8(4-7)5-9-6-8/h1,7,9H,3-6H2 |
InChI Key |
MSXFBTCQSLYCNW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


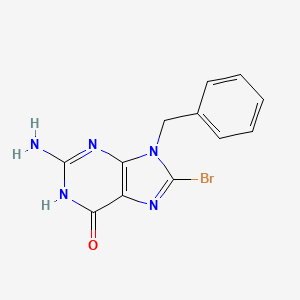
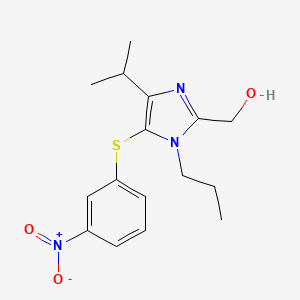
![(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12936785.png)
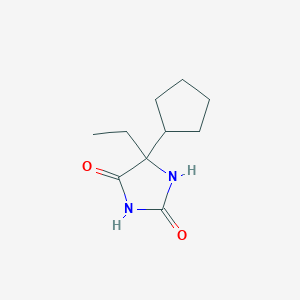
![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)
![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
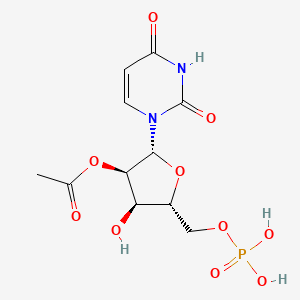
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
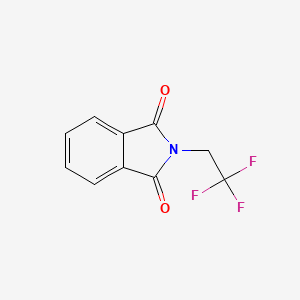
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
